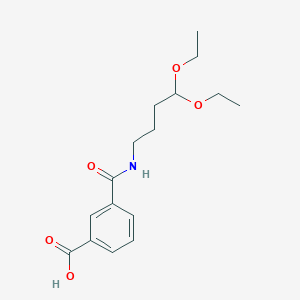![molecular formula C10H14ClN3O B1531686 [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol CAS No. 1289082-21-8](/img/structure/B1531686.png)
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol
描述
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: is a chemical compound that features a pyrimidine ring substituted with a chloro and methyl group, attached to a pyrrolidine ring which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Substitution Reactions: The chloro and methyl groups are introduced via electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide in the presence of a base.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cyclization reactions and continuous flow reactors for substitution reactions to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Amino or thiol derivatives.
科学研究应用
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.
作用机制
The mechanism of action of [1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to bind to DNA or RNA, thereby inhibiting their function. Additionally, the compound can interact with protein targets, modulating their activity through competitive inhibition or allosteric modulation.
相似化合物的比较
[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol: can be compared with other pyrimidine derivatives such as:
[2-(4-Chlorophenyl)pyrimidin-4-yl]methanol: Similar in structure but with a phenyl group instead of a pyrrolidine ring.
[4-(2-Methylpyrimidin-4-yl)piperidin-1-yl]methanol: Contains a piperidine ring instead of a pyrrolidine ring.
[6-Chloro-2-methylpyrimidin-4-yl]methanol: Lacks the pyrrolidine ring, making it less complex.
The uniqueness of This compound lies in its combination of the pyrimidine and pyrrolidine rings, which provides a distinct set of chemical and biological properties.
属性
IUPAC Name |
[1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-12-9(11)4-10(13-7)14-3-2-8(5-14)6-15/h4,8,15H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNZXKVYLXAURE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


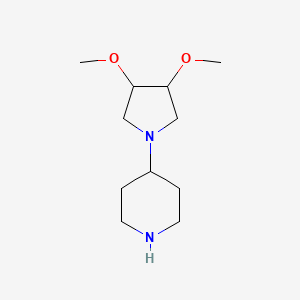
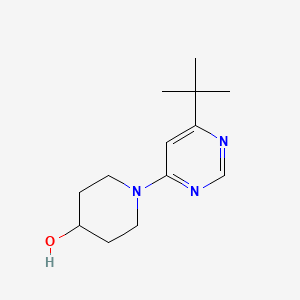
amino}acetic acid](/img/structure/B1531608.png)

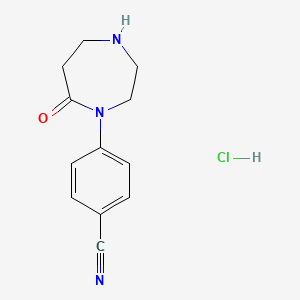
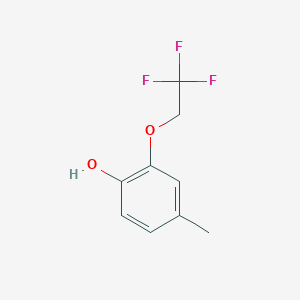
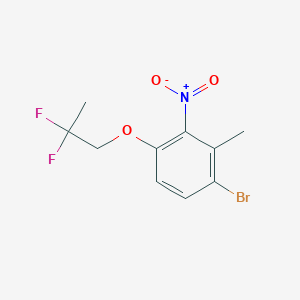

![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)
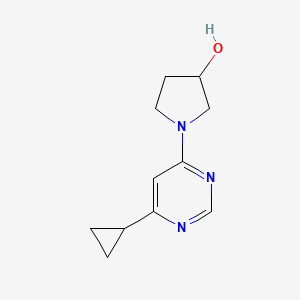
![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)
![5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride](/img/structure/B1531625.png)
